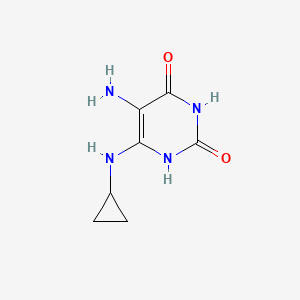

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione

Descripción

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a cyclopropylamino substituent at position 6 and an amino group at position 5 of the pyrimidine ring. This compound is structurally related to intermediates in riboflavin biosynthesis, particularly analogs of 5-amino-6-(D-ribitylamino)uracil, a substrate for lumazine synthase (EC 1.1.1.302) .

Propiedades

Fórmula molecular |

C7H10N4O2 |

|---|---|

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13) |

Clave InChI |

MNVIPOGMBYTJFC-UHFFFAOYSA-N |

SMILES canónico |

C1CC1NC2=C(C(=O)NC(=O)N2)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Amino-6-(ciclopropilamino)pirimidina-2,4(1H,3H)-diona generalmente involucra la ciclización de precursores apropiados. Un método común implica la reacción de 5-acetil-4-aminopirimidinas con anhídridos carboxílicos o cloruros de ácido en condiciones de reflujo. La reacción es facilitada por la presencia de una base, como el metóxido de sodio en butanol, que promueve el proceso de ciclización .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. La elección de solventes, catalizadores y técnicas de purificación son cruciales para escalar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 5-Amino-6-(ciclopropilamino)pirimidina-2,4(1H,3H)-diona sufre varias reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar derivados de pirimidina correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de pirimidina.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el anillo de pirimidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos nucleofílicos como las aminas y los alcóxidos se pueden utilizar en condiciones básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirimidina-2,4-diona, mientras que las reacciones de sustitución pueden producir varias pirimidinas sustituidas.

Aplicaciones Científicas De Investigación

5-Amino-6-(ciclopropilamino)pirimidina-2,4(1H,3H)-diona tiene varias aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.

Medicina: Se investiga su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 5-Amino-6-(ciclopropilamino)pirimidina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a alteraciones en los procesos celulares. Por ejemplo, puede inhibir las cinasas dependientes de ciclinas, que desempeñan un papel crucial en la regulación del ciclo celular . Las vías y los objetivos moleculares exactos dependen del contexto biológico específico y las modificaciones realizadas en el compuesto.

Compuestos similares:

5-Amino-1H-pirazolo[4,3-b]piridina: Este compuesto comparte un núcleo de pirimidina similar y exhibe actividades biológicas comparables.

Pirido[2,3-d]pirimidin-5-ona: Otro compuesto relacionado con un sistema de anillo de pirimidina fusionado, conocido por sus propiedades antiproliferativas y antimicrobianas.

Singularidad: 5-Amino-6-(ciclopropilamino)pirimidina-2,4(1H,3H)-diona es única debido a la presencia del grupo ciclopropilamino, que puede mejorar su actividad biológica y selectividad. Esta característica estructural lo distingue de otros derivados de pirimidina y contribuye a su potencial como agente terapéutico.

Comparación Con Compuestos Similares

Key Compounds:

5-Amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione Role: Natural substrate for lumazine synthase in riboflavin biosynthesis. Comparison: The cyclopropylamino group in the target compound replaces the ribitylamino chain, simplifying the structure while retaining critical hydrogen-bonding motifs. This modification reduces hydrophilicity but maintains binding to lumazine synthase (Ki = 95 μM for analog 9 vs. Mycobacterium tuberculosis enzyme) .

(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) Activity: Potent lumazine synthase inhibitor (Ki = 3.7 μM vs. M. tuberculosis), achieved by introducing electron-withdrawing nitro groups and a styryl side chain. Structural Difference: The nitro and styryl groups enhance π-π stacking and electrostatic interactions compared to the cyclopropylamino group, improving inhibitory potency .

Table 1: Enzyme Inhibition Profiles

Antimicrobial and Antiparasitic Derivatives

6-Amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4(1H,3H)-dione (Dye I) Activity: Antiparasitic agent synthesized via azo coupling; molecular modeling suggests interactions with parasitic enzymes. Comparison: The azo group introduces conjugation and redox activity absent in the cyclopropylamino derivative, likely enhancing antiparasitic effects .

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Activity: Superior antimicrobial activity against Staphylococcus aureus (compared to metronidazole and streptomycin). Structural Difference: The fused thieno-pyrimidine ring and thiazole substituent increase rigidity and lipophilicity, improving membrane penetration .

Actividad Biológica

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis routes, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features an amino group at the 5-position and a cyclopropylamino substituent at the 6-position, which contributes to its distinct chemical behavior. Its molecular formula is with a molecular weight of approximately 182.19 g/mol.

Synthesis Routes

Several synthetic routes have been explored for the preparation of this compound. These methods highlight the versatility in synthesizing this compound and its derivatives. Common approaches include:

- Cyclization Reactions : Utilizing cyclization techniques that incorporate cyclopropylamine into the pyrimidine framework.

- Substitution Reactions : Employing nucleophilic substitution to introduce the amino group at the 5-position.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Methyl instead of cyclopropyl group | Potentially different biological activity profiles |

| 5-Amino-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione | Ethyl group substitution | Varying solubility and reactivity |

| 5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione | Phenyl group at the 6-position | Enhanced interaction with aromatic systems |

This table illustrates how variations in substituents can impact biological activity and chemical behavior.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:

- Antiviral Studies : A study highlighted that certain pyrimidine derivatives exhibited significant antiviral activity against HIV strains at concentrations ranging from 4 to 20 μg/mL . This suggests that similar mechanisms may be applicable to our compound.

- Anticancer Research : In vitro assays demonstrated that pyrimidine derivatives could inhibit cancer cell lines effectively through various pathways including apoptosis . Such findings warrant further investigation into the anticancer potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.